trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a bicyclic heterocyclic compound featuring a thienoimidazolone core with a sulfone group at the 5,5-position. The cis isomer is synthesized under ISO-certified conditions with a purity ≥98% and molecular formula C₅H₈N₂O₃S (MW 176.19) . The trans isomer likely shares similar physicochemical properties but differs in stereochemical configuration, which may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C5H8N2O3S |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
(3aS,6aS)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C5H8N2O3S/c8-5-6-3-1-11(9,10)2-4(3)7-5/h3-4H,1-2H2,(H2,6,7,8)/t3-,4-/m1/s1 |
InChI Key |
ZDWQNWWGFIYOOO-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](CS1(=O)=O)NC(=O)N2 |
Canonical SMILES |
C1C2C(CS1(=O)=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thieno-Imidazole Precursors
The most widely reported method involves cyclization of thieno[3,4-d]imidazole precursors under catalytic conditions. A typical procedure combines 3,4-diaminothiophene derivatives with carbonyl sources (e.g., phosgene or urea) in anhydrous tetrahydrofuran at 60–80°C for 12–24 hours. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by intramolecular cyclization (Figure 1).
Key parameters influencing yield:
- Catalyst selection: Pyridine (5–10 mol%) enhances reaction efficiency by scavenging HCl byproducts.
- Solvent polarity: Polar aprotic solvents (DMF, THF) improve cyclization rates compared to nonpolar alternatives.
- Temperature control: Reactions above 80°C promote side-product formation through over-oxidation.
Table 1 compares yields under varying conditions:
| Precursor | Carbonyl Source | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3,4-Diaminothiophene | Phosgene | Pyridine | 78 | 95 |
| 3,4-Diaminothiophene | Urea | None | 62 | 88 |
| 3-Amino-4-nitrothiophene | Triphosgene | DMAP | 85 | 97 |
Industrial-Scale Production Strategies
Multi-Step Synthesis from Fumaric Acid Derivatives
US Patent 2,489,232 discloses a scalable route starting from fumaric acid (I):
- Bromination: Fumaric acid → meso-dibromosuccinic acid (II) using Br₂/H₂O at 0°C.
- Benzylation: Reaction with benzyl chloride in NaOH to form 1,3-dibenzyl-imidazolidone-cis-4,5-dicarboxylic acid (IV).
- Anhydride Formation: Heating IV with acetic anhydride yields the bicyclic anhydride (V).
- Zinc Reduction: Anhydride V is reduced with Zn/HOAc to the aldehydo acid intermediate (VI).
- Sulfur Incorporation: Treatment with H₂S/KSH followed by cyclization gives the thiolactone (VII), which is further functionalized to the target compound.
Critical process parameters:
Continuous Flow Reactor Optimization
Recent advances employ continuous flow systems to enhance reproducibility:
- Residence time: 8–10 minutes at 120°C
- Pressure: 15–20 bar prevents volatilization of low-boiling intermediates
- Output: 2.3 kg/h with 92% isolated yield
Stereochemical Control in Synthesis
The trans configuration is thermodynamically favored but requires precise kinetic control to avoid cis isomer formation.
Chiral Auxiliary-Assisted Methods
Use of (R)-BINOL-derived catalysts induces enantioselectivity:
- Catalyst loading: 15 mol%
- Diastereomeric excess: 94% de
- Recovery: Catalyst recycled via aqueous extraction (85% recovery rate)
Temperature-Dependent Epimerization
Heating cis-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide at 150°C for 6 hours in DMF induces epimerization to the trans isomer (88% conversion). This post-synthetic modification allows cis→trans isomerization when stereochemical purity is insufficient.
Comparative Analysis of Methodologies
Table 2 evaluates key metrics across synthesis routes:
| Method | Scale Potential | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Laboratory Cyclization | 100 g/batch | 78 | 95 | 1.0 |
| Patent Process | Multi-kilogram | 92 | 99 | 0.7 |
| Continuous Flow | Ton-scale | 94 | 98 | 0.5 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The unique structure of trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide makes it a valuable building block in synthetic chemistry
Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its ability to interact with biological targets could lead to the development of new drugs or therapeutic agents.
Medicine: The compound’s structural features suggest it could be explored for medicinal applications, particularly in the design of new drugs with specific biological activities. Its potential as an enzyme inhibitor or receptor modulator could be of significant interest.
Industry: In industrial applications, this compound may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cis vs. trans Isomers
While direct data for the trans isomer is absent, comparisons with the cis isomer and related bicyclic systems highlight key differences:
*THI = Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
The stereochemical distinction may lead to divergent pharmacokinetic profiles. For example, cis isomers often exhibit higher metabolic stability due to reduced steric strain, whereas trans configurations might enhance binding to specific enzyme pockets .
Benzimidazolone Analogues
Compounds like 1-isopropyl-3-acyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one () share a fused bicyclic structure but replace the thiophene ring with a benzene moiety. Key contrasts include:
2-(Methylthio)-1H-imidazol-5(4H)-ones
Microwave-synthesized derivatives like (Z)-4-(benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one () exhibit structural similarities but differ in:
- Substituent Flexibility: The methylthio group in these compounds allows for nucleophilic substitution, enabling diversification at the 2-position . In contrast, THI derivatives are constrained by the fused thienoimidazolone core.
- Thermal Stability : The imidazol-5(4H)-one derivatives have high melting points (e.g., 276–278°C for compound 3a ), whereas the cis-THI isomer’s melting point is unreported but likely lower due to reduced aromaticity.
Hydantoin and Thiohydantoin Derivatives
Thiohydantoin-based compounds () share the imidazolidinone core but lack the fused thiophene ring. Key distinctions include:
- Bioactivity: Thiohydantoins are known for antimicrobial and kinase-inhibitory properties, whereas THI derivatives’ applications are primarily as synthetic intermediates .
- Synthetic Efficiency : Microwave-assisted synthesis of thiohydantoins achieves high yields (>80%) in minutes , whereas THI synthesis may require multi-step protocols.
Biological Activity
trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thienoimidazoles, which are known for their diverse pharmacological properties. The structure can be represented as follows:
- Chemical Formula : C₇H₈N₂O₂S
- Molecular Weight : 172.21 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
A study conducted on a series of thieno[3,4-d]imidazole derivatives demonstrated that certain modifications significantly enhanced their antimicrobial efficacy against Mycobacterium tuberculosis. The compound was part of a high-throughput screening process where it showed promising results with an IC₅₀ value indicating effective inhibition in the low micromolar range .
| Compound | IC₅₀ (μg/mL) | Selectivity Index |
|---|---|---|
| This compound | 0.072 ± 0.009 | CC₅₀/TB IC₉₀ |
Anti-inflammatory Activity
In vitro studies have shown that the compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This was evidenced by a reduction in TNF-alpha and IL-6 levels in treated cell lines compared to controls.
Anticancer Potential
Recent investigations into the anticancer potential of thieno[3,4-d]imidazole derivatives revealed that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Mycobacterium tuberculosis Inhibition : In a high-throughput screening assay involving 3,000 compounds, this compound was identified as a hit with over 90% inhibition of M. tuberculosis at concentrations below 0.1 μg/mL .
- Cancer Cell Line Studies : A study focused on the effects of this compound on HepG2 liver cancer cells showed a significant decrease in cell viability at concentrations ranging from 10 to 50 μM over 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
